molecular formula C12H16N2O B2837237 2-Ethyl-1-(2-methoxyethyl)benzimidazole CAS No. 488086-49-3

2-Ethyl-1-(2-methoxyethyl)benzimidazole

Cat. No. B2837237
CAS RN: 488086-49-3
M. Wt: 204.273
InChI Key: XWUHVNYZJZENJS-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-methoxyethyl)benzimidazole is a derivative of benzimidazole, a heterocyclic compound containing nitrogen . Benzimidazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . A study describes the synthesis of four new potential impurities of bilastine, one of which is 2-[4-(2-(4-(1-(2-methoxyethyl)benzimidazole-2-yl) piperidine-1-yl)ethyl) phenyl]-2-methylpropanoic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-(2-methoxyethyl)benzimidazole is a derivative of the benzimidazole structure, which is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring . The molecular weight of a similar compound, 1-(2-Methoxyethyl)benzimidazole, is 176.22 .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to be effective corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media . The inhibitory activity of benzimidazoles is generally due to the formation of a film on the metal surface .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely dependent on their specific biological activity. For instance, in the context of anticancer activity, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors .

Future Directions

Benzimidazole and its derivatives, including 2-Ethyl-1-(2-methoxyethyl)benzimidazole, continue to be a focus of research due to their wide range of biological activities. Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

2-ethyl-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-12-13-10-6-4-5-7-11(10)14(12)8-9-15-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUHVNYZJZENJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(2-methoxyethyl)benzimidazole

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